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Compound of Interest

Compound Name: Derrisisoflavone B

Cat. No.: B157508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Derrisisoflavone B is a prenylated isoflavone primarily isolated from plants of the Derris

genus, notably Derris scandens. Isoflavones from this plant have garnered significant scientific

interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer,

and estrogenic effects. These application notes provide a comprehensive overview of the

analytical standards and experimental protocols for the research and development of

Derrisisoflavone B, based on studies of closely related isoflavones from Derris scandens.

Analytical Standards and Methodologies
The accurate quantification and characterization of Derrisisoflavone B are crucial for research

and quality control. High-performance liquid chromatography (HPLC) coupled with ultraviolet

(UV) detection is a common method for quantitative analysis, while liquid chromatography-

mass spectrometry (LC-MS) is employed for more sensitive detection and structural

confirmation. Nuclear magnetic resonance (NMR) spectroscopy is instrumental in the structural

elucidation of novel isoflavones like Derrisisoflavone B.

Table 1: High-Performance Liquid Chromatography
(HPLC) for Quantitative Analysis of Derrisisoflavone
Analogues
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Parameter Condition

Column
C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5

µm)

Mobile Phase
Gradient of Acetonitrile and Water (often with

0.1% formic or acetic acid)

Flow Rate 1.0 mL/min

Detection UV-Vis Diode Array Detector (DAD) at 260 nm

Column Temperature 25-35 °C

Injection Volume 10-20 µL

Limit of Detection (LOD) 0.01 - 0.08 µg/mL[1][2]

Limit of Quantification (LOQ) 0.03 - 0.26 µg/mL[1][2]

Table 2: Liquid Chromatography-Mass Spectrometry
(LC-MS) for Identification and Sensitive Quantification

Parameter Condition

Ionization Source
Electrospray Ionization (ESI), positive or

negative mode

Mass Analyzer
Quadrupole Time-of-Flight (QTOF) or Triple

Quadrupole (QqQ)

Scan Mode
Full scan for identification, Multiple Reaction

Monitoring (MRM) for quantification

Collision Energy Optimized for fragmentation of the parent ion

Capillary Voltage 3-5 kV

Source Temperature 100-150 °C

Desolvation Gas Flow 600-800 L/hr

Biological Activities and Quantitative Data
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Derrisisoflavone B and related compounds from Derris scandens have demonstrated

significant potential in preclinical studies. The primary areas of investigation include their anti-

inflammatory and anticancer properties.

Table 3: In Vitro Anti-inflammatory Activity of
Isoflavones from Derris scandens

Compound Assay Cell Line IC50 Value

Derrisisoflavone A
Nitric Oxide (NO)

Production Inhibition
RAW 264.7 > Genistein[1][2][3]

Lupalbigenin
Nitric Oxide (NO)

Production Inhibition
RAW 264.7

> Derrisisoflavone

A[1][2][3]

Genistein
Nitric Oxide (NO)

Production Inhibition
RAW 264.7

Potent Inhibitor[1][2]

[3]

Note: The inhibitory effect is presented in relative terms as reported in the literature. Genistein

is a well-characterized potent inhibitor of NO production.

Table 4: In Vitro Anticancer Activity of Isoflavones from
Derris scandens

Compound Cell Line Assay IC50 Value (µM)

Derriscandenon B
KB (epidermoid

carcinoma)
Cell Viability (MTT) 2.7[4][5]

Derriscandenon B NALM-6 (leukemia) Cell Viability (MTT) 0.9[4]

Derriscandenon C
KB (epidermoid

carcinoma)
Cell Viability (MTT) 12.9[4]

Lupalbigenin KB, MCF-7, NCI-H187 Cytotoxicity Active[6]
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Protocol 1: Quantitative Analysis of Derrisisoflavone B
by HPLC-UV
Objective: To quantify the concentration of Derrisisoflavone B in a sample extract.

Materials:

HPLC system with UV-Vis detector

C18 reverse-phase column

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid (or acetic acid)

Derrisisoflavone B standard

Sample extract dissolved in a suitable solvent (e.g., methanol)

Procedure:

Preparation of Mobile Phase: Prepare mobile phase A (e.g., 0.1% formic acid in water) and

mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

Standard Curve Preparation: Prepare a stock solution of Derrisisoflavone B standard of

known concentration. Perform serial dilutions to create a series of standards with

concentrations spanning the expected range of the sample.

HPLC System Setup:

Equilibrate the C18 column with the initial mobile phase composition for at least 30

minutes.

Set the UV detector to the wavelength of maximum absorbance for Derrisisoflavone B
(e.g., 260 nm).
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Set the column temperature and flow rate as per the optimized method (see Table 1).

Analysis:

Inject the standard solutions in ascending order of concentration to generate a standard

curve.

Inject the sample extract.

Run the gradient elution program.

Data Analysis:

Integrate the peak area corresponding to Derrisisoflavone B in both the standards and

the sample.

Plot a standard curve of peak area versus concentration for the standards.

Determine the concentration of Derrisisoflavone B in the sample by interpolating its peak

area on the standard curve.

Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic or antiproliferative effect of Derrisisoflavone B on cancer

cells.

Materials:

Cancer cell line (e.g., KB, MCF-7)

Complete cell culture medium

Derrisisoflavone B stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)
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96-well plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of Derrisisoflavone B in a complete cell

culture medium. Remove the old medium from the cells and add 100 µL of the compound

dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a

positive control (e.g., doxorubicin).

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C,

allowing viable cells to form formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a

dose-response curve and determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Production Assay in RAW
264.7 Macrophages
Objective: To evaluate the anti-inflammatory activity of Derrisisoflavone B by measuring the

inhibition of NO production.

Materials:

RAW 264.7 macrophage cell line
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Complete cell culture medium

Lipopolysaccharide (LPS)

Derrisisoflavone B stock solution (in DMSO)

Griess Reagent System

96-well plates

Procedure:

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well

and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of Derrisisoflavone B for

1 hour.

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) to induce NO production and

incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO

+ LPS), and a positive control (e.g., L-NAME).

Griess Assay:

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate

for 5-10 minutes at room temperature, protected from light.

Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10

minutes at room temperature, protected from light.

Absorbance Measurement: Measure the absorbance at 540 nm.

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of

nitrite in the supernatants and determine the percentage of inhibition of NO production

relative to the vehicle control.
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Caption: Experimental workflow for the isolation, characterization, and biological evaluation of

Derrisisoflavone B.
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Caption: Postulated anti-inflammatory signaling pathway of Derrisisoflavone B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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